molecular formula C6H5Na2O3P B1338547 Phenylphosphonic Acid Disodium Salt CAS No. 25148-85-0

Phenylphosphonic Acid Disodium Salt

Cat. No.: B1338547
CAS No.: 25148-85-0
M. Wt: 202.05 g/mol
InChI Key: JOQAMSDLZYQHMX-UHFFFAOYSA-L
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Description

Phenylphosphonic Acid Disodium Salt, also known as disodium phenylphosphonate, is a chemical compound with the molecular formula C6H5Na2O3P. It is a white to almost white powder or crystalline substance. This compound is known for its applications in various fields due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylphosphonic Acid Disodium Salt can be synthesized through several methods. One common method involves the reaction of phenylphosphonic acid with sodium hydroxide. The reaction typically proceeds as follows:

C6H5PO(OH)2+2NaOHC6H5PO(ONa)2+2H2O\text{C}_6\text{H}_5\text{PO}(OH)_2 + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{PO}(ONa)_2 + 2\text{H}_2\text{O} C6​H5​PO(OH)2​+2NaOH→C6​H5​PO(ONa)2​+2H2​O

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of phenylphosphonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in aqueous solution, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: Phenylphosphonic Acid Disodium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylphosphonic acid.

    Reduction: It can be reduced to form phenylphosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products Formed:

Scientific Research Applications

Phenylphosphonic Acid Disodium Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenylphosphonic Acid Disodium Salt can be compared with other similar compounds such as:

    Phenylphosphonic Acid: Similar in structure but lacks the sodium ions.

    Diphenylphosphinic Acid: Contains two phenyl groups attached to the phosphorus atom.

    Phenylphosphinic Acid: Contains one phenyl group and one hydrogen atom attached to the phosphorus atom.

Uniqueness: this compound is unique due to its disodium salt form, which enhances its solubility in water and makes it suitable for various aqueous applications .

Properties

IUPAC Name

disodium;dioxido-oxo-phenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQAMSDLZYQHMX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Na2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500517
Record name Disodium phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25148-85-0
Record name Disodium phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 1.58 g (10.0 mmol) of phenylphosphonic acid (manufactured by Nissan Chemical industries, Ltd.), 20 mL (10.0 mmol) of 0.5 N sodium hydroxide was added, stirred at room temperature for 10 minutes, then water was distilled off under reduced pressure and dried to obtain 1.78 g (yield 99%) of the aimed product as white crystal. Decomposition temperature: 480° C.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenylphosphonic Acid Disodium Salt
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Phenylphosphonic Acid Disodium Salt
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Phenylphosphonic Acid Disodium Salt
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Phenylphosphonic Acid Disodium Salt
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Customer
Q & A

Q1: How does sodium phenylphosphonate allow for the measurement of extracellular volume changes in tissues like the heart?

A1: Sodium phenylphosphonate is a valuable tool for this purpose due to its unique properties:

  • Extracellular Localization: Research has demonstrated that sodium phenylphosphonate remains confined to the extracellular space (interstitial, vascular, and chamber spaces) when introduced to perfused organs like the rat heart []. It does not readily cross cell membranes.
  • NMR Visibility: The phosphorus atom in sodium phenylphosphonate generates a distinct signal in 31P NMR spectroscopy [].
  • Physiological Compatibility: Studies show that sodium phenylphosphonate, at the concentrations used, does not negatively impact myocardial energetics, contractile function, or coronary flow rate in isolated rat hearts [].

Q2: Can sodium phenylphosphonate be used to assess pH changes in different compartments of a tissue?

A2: Yes, sodium phenylphosphonate can indeed be utilized for this purpose.

  • Distinct Chemical Shifts: The chemical shift of the phosphorus signal in sodium phenylphosphonate is sensitive to pH changes in the extracellular environment []. Simultaneously, the inorganic phosphate (Pi) signal within the 31P NMR spectra reflects intracellular pH changes.
  • Simultaneous Measurement: This dual-signal characteristic allows for the simultaneous measurement and comparison of both intra- and extracellular pH changes in real-time during physiological events, such as ischemia and reperfusion [].

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